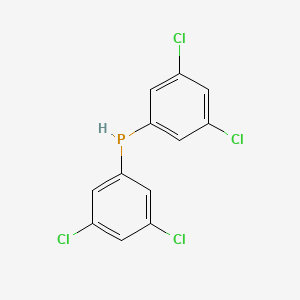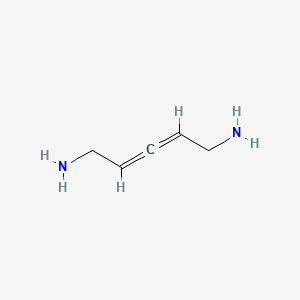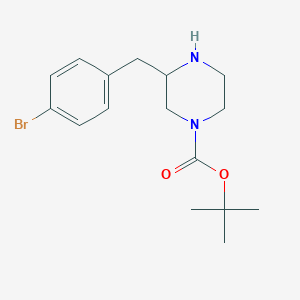
Bis(3,5-dichlorophenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5-dichlorophenyl)phosphine is an organophosphorus compound characterized by the presence of two 3,5-dichlorophenyl groups attached to a central phosphorus atom. This compound is notable for its applications in various fields, including organic synthesis and catalysis. Its unique structure imparts specific electronic and steric properties, making it a valuable reagent in chemical research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Bis(3,5-dichlorophenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorophenylmagnesium bromide with phosphorus trichloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
2C6H3Cl2MgBr+PCl3→(C6H3Cl2)2PCl+2MgBrCl
Industrial Production Methods: In industrial settings, the production of bis(3,5-dichlorophenyl)phosphine often involves large-scale reactions using similar Grignard reagents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
化学反应分析
Types of Reactions: Bis(3,5-dichlorophenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines with different substituents.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Bis(3,5-dichlorophenyl)phosphine oxide.
Reduction: Various substituted phosphines.
Substitution: Products depend on the nucleophile used, such as bis(3,5-dichlorophenyl)amine.
科学研究应用
Bis(3,5-dichlorophenyl)phosphine is utilized in several scientific research areas:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition.
Medicine: Research into its pharmacological properties is ongoing, with some studies investigating its potential as a therapeutic agent.
Industry: It is used in the synthesis of flame retardants, plasticizers, and stabilizers for polymers.
作用机制
The mechanism by which bis(3,5-dichlorophenyl)phosphine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. The electronic properties of the 3,5-dichlorophenyl groups modulate the electron density at the phosphorus atom, affecting the overall catalytic activity. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed pathways are still under investigation.
相似化合物的比较
Dichlorophenylphosphine: Similar in structure but with only one 3,5-dichlorophenyl group.
Triphenylphosphine: Contains three phenyl groups instead of 3,5-dichlorophenyl groups.
Diphenylphosphine: Contains two phenyl groups.
Uniqueness: Bis(3,5-dichlorophenyl)phosphine is unique due to the presence of two 3,5-dichlorophenyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective in specific catalytic applications where other phosphines may not perform as well.
属性
分子式 |
C12H7Cl4P |
|---|---|
分子量 |
324.0 g/mol |
IUPAC 名称 |
bis(3,5-dichlorophenyl)phosphane |
InChI |
InChI=1S/C12H7Cl4P/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6,17H |
InChI 键 |
LEVZQOHTSPVCBI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)PC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)
![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)

![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)

![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
